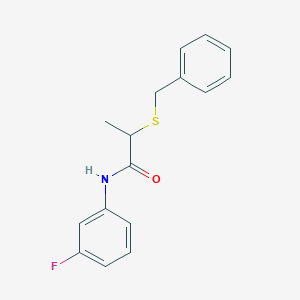
N-(2-furylmethyl)-N-(1H-imidazol-2-ylmethyl)butan-1-amine
Übersicht
Beschreibung
N-(2-furylmethyl)-N-(1H-imidazol-2-ylmethyl)butan-1-amine is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.152812238 g/mol and the complexity rating of the compound is 213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CO2 Capture Applications
One notable application is in the field of CO2 capture. A study by Bates et al. (2002) describes the synthesis of a room temperature ionic liquid incorporating a cation with an appended amine group, which reacts reversibly with CO2, sequestering the gas as a carbamate salt. This new ionic liquid can be repeatedly recycled and is comparable in efficiency for CO2 capture to commercial amine sequestering reagents, offering a nonvolatile and water-independent solution (Bates, E. D., Mayton, R., Ntai, I., & Davis, J. H., 2002).
Synthesis and Chemical Reactivity
Another aspect of research focuses on the synthesis and reactivity of compounds containing the furylmethyl and imidazolylmethyl groups. Alvaro et al. (1998) detailed the preparation of (S)-1-(2-Furyl)alkylamines and (S)-α-Amino acids through the addition of organometallic reagents to imines derived from 2furaldehyde, showcasing a method for creating N-derivatives of amino acids (Alvaro, G. S., Martelli, G., Savoia, D., & Zoffoli, A., 1998).
N-Heterocyclic Carbene Chemistry
Research by Bode and Sohn (2007) explores the catalytic role of N-heterocyclic carbene in the synthesis of carboxylic acid amides from amines and α-functionalized aldehydes. This method involves an internal redox reaction of the aldehyde substrates, facilitated by imidazole or other N-heterocycles, to overcome imine formation and produce amides efficiently (Bode, J., & Sohn, S. S., 2007).
Multicomponent Reactions
Rahman et al. (2012) report the use of 4-(1-Imidazolium) butane sulfonate as an effective catalyst for the synthesis of substituted imidazoles through a multicomponent condensation strategy under solvent-free conditions. This process highlights the potential of such compounds in facilitating environmentally friendly chemical syntheses (Rahman, M., Bagdi, A. K., Kundu, D., Majee, A., & Hajra, A., 2012).
Advanced Materials Synthesis
The synthesis of advanced materials and intermediates for further chemical reactions is another area of application. Geng et al. (2022) developed a facile method for the synthesis of 1H-imidazoles through the direct oxidative annulation of aryl methyl ketones and primary amines, demonstrating the versatility of compounds related to N-(2-furylmethyl)-N-(1H-imidazol-2-ylmethyl)butan-1-amine in creating heterocyclic structures (Geng, F., Wu, S., Gan, X., Hou, W., Dong, J., & Zhou, Y., 2022).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-(1H-imidazol-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-3-8-16(10-12-5-4-9-17-12)11-13-14-6-7-15-13/h4-7,9H,2-3,8,10-11H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUIBZSBDLPHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CO1)CC2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-isopropylbenzamide](/img/structure/B4022129.png)

![methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide](/img/structure/B4022147.png)
![N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4022152.png)
![7-tert-butyl-2-(5-methyl-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022154.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4022167.png)
![3-[(2,4-Dichlorophenyl)methylamino]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4022187.png)
![N-(5-{4-[(difluoromethyl)thio]benzyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B4022189.png)
![methyl 6-bromo-1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4022193.png)
![4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol;hydrochloride](/img/structure/B4022199.png)
![1-butyl-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4022211.png)
![N-[2-(Adamantan-1-YL)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B4022219.png)
![N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4022225.png)
